Arg-Gly-Asp-Cys (TFA)
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Overview
Description
Arg-Gly-Asp-Cys (TFA) is a peptide compound that serves as the binding motif of fibronectin to cell adhesion molecules. It is known for its ability to inhibit platelet aggregation and fibrinogen binding . This compound is widely used in scientific research due to its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps :
Coupling: The amino acids are sequentially added to a solid support resin. Each amino acid is protected by an Fmoc group to prevent unwanted reactions.
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group for the next coupling reaction.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) to prevent side reactions.
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Cys (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Asp-Cys (TFA) undergoes various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for peptide bond formation.
Major Products
The major products formed from these reactions include disulfide-linked dimers (oxidation) and free thiol peptides (reduction).
Scientific Research Applications
Arg-Gly-Asp-Cys (TFA) has a wide range of applications in scientific research :
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and wound healing.
Medicine: Explored for its potential in developing anti-thrombotic therapies due to its ability to inhibit platelet aggregation.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
Arg-Gly-Asp-Cys (TFA) exerts its effects by binding to cell adhesion molecules, specifically integrins. This interaction inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation . The molecular targets include integrin receptors on the cell surface, which play a crucial role in cell adhesion and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp-Ser: Another peptide with similar cell adhesion properties.
Gly-Arg-Gly-Asp-Ser: Known for its role in inhibiting fibronectin binding to platelet-binding sites.
Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with high affinity for integrins and potent inhibitor of cell adhesion.
Uniqueness
Arg-Gly-Asp-Cys (TFA) is unique due to its specific sequence and ability to form disulfide bonds, which can enhance its stability and biological activity. Its ability to inhibit platelet aggregation and fibrinogen binding makes it particularly valuable in medical research and therapeutic applications .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGGKXZCJCXNM-YWUTZLAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N7O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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